Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has a molecular weight of 254.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h4-5,11H,6-7,9-10H2,1-3H3/b5-4+ . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 87.0 degrees Celsius .Scientific Research Applications
Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound similar in structure, is used as an intermediate in creating biologically active compounds like crizotinib (Kong et al., 2016).
Key Intermediate in Drug Synthesis : Another related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib (Wang et al., 2015).
Structural Studies : The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has been studied for its crystal structure, providing insights into molecular packing and hydrogen bonding (Didierjean et al., 2004).
Synthesis Optimization : The synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate have been reported, focusing on bond lengths and angles, which can be pivotal for optimizing synthetic routes (Mamat et al., 2012).
Stereoselective Synthesis : Research on tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone highlights its role in stereoselective synthesis, contributing to the creation of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Building Blocks for Alkaloid Synthesis : The pure enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, structurally similar, are used in the synthesis of biologically active alkaloids like sedridine and coniine (Passarella et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-6,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFQHPGFASCQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.